molecular formula C22H26ClFN4O2 B2945226 N1-(5-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903256-64-4

N1-(5-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2945226
CAS RN: 903256-64-4
M. Wt: 432.92
InChI Key: CYICFKJTZOBDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26ClFN4O2 and its molecular weight is 432.92. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological and Behavioral Profile

A study on the pharmacological and behavioral profile of a compound similar to the specified chemical (not directly matching but relevant due to its structural and functional similarities) found it to be a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. This compound displayed significant in vitro and in vivo pharmacological properties, suggesting potential applications in psychiatric and neurological disorders treatment, emphasizing its antipsychotic-like efficacy without inducing significant side effects related to traditional antipsychotic medications (Vanover et al., 2006).

Neuropharmacological Effects

Another research focused on meta-chlorophenylpiperazine (m-CPP), a compound structurally related to the one , investigated its neuropharmacological effects mediated through serotonin receptors. The study's findings contribute to understanding the complex mechanisms underlying the modulation of locomotor activity and offer insights into the development of therapeutic agents targeting serotonin receptors for the management of disorders such as depression and anxiety (Gleason & Shannon, 1998).

Radiotracer Development for Neuroimaging

Research on the synthesis of radiotracers for positron emission tomography (PET) imaging has led to the development of compounds incorporating elements such as fluorine-18 for studying cannabinoid receptors in the brain. Such studies underscore the potential of structurally similar compounds in advancing neuroimaging techniques, which are crucial for diagnosing and researching neurological conditions (Katoch-Rouse & Horti, 2003).

Receptor Antagonism for Therapeutic Applications

Investigation into the therapeutic applications of receptor antagonists has identified compounds with significant potential in treating conditions like emesis and depression, utilizing mechanisms of action related to neurokinin-1 receptor antagonism. Such findings indicate the broad therapeutic utility of chemically related compounds in managing conditions that are challenging to treat with current medications (Harrison et al., 2001).

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN4O2/c1-15-3-6-17(23)13-19(15)26-22(30)21(29)25-14-20(16-4-7-18(24)8-5-16)28-11-9-27(2)10-12-28/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYICFKJTZOBDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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